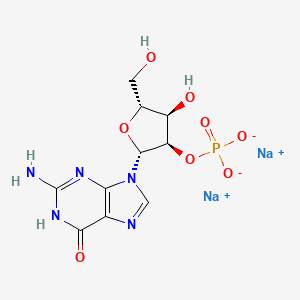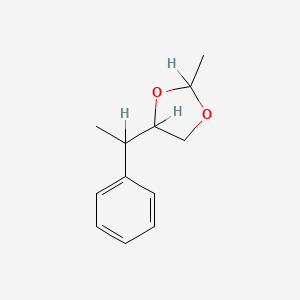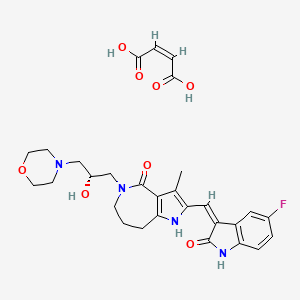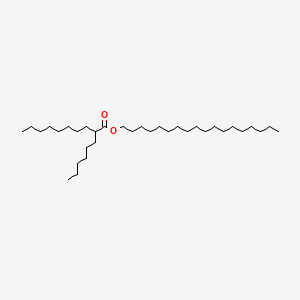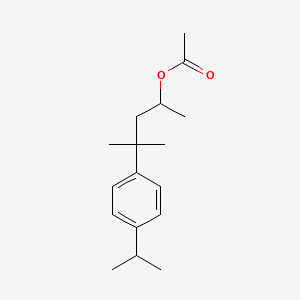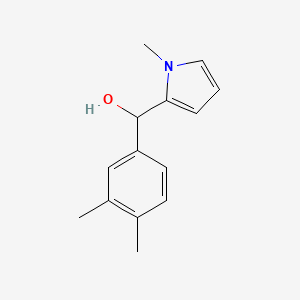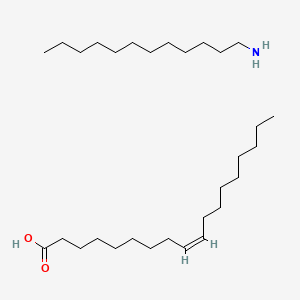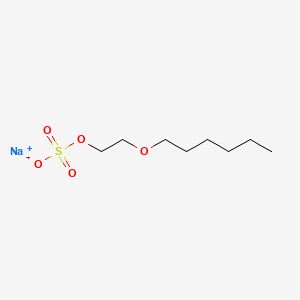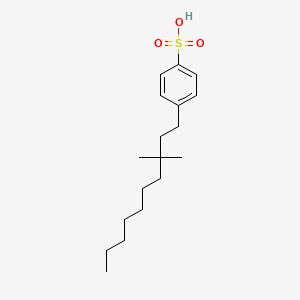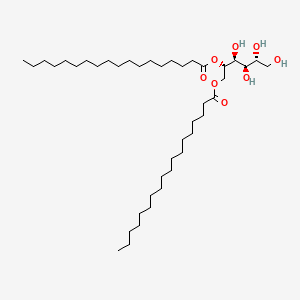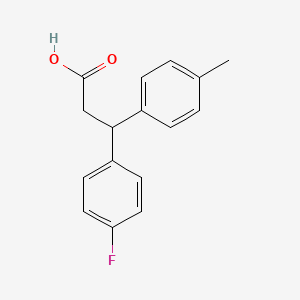
3-(p-Fluorophenyl)-3-(p-tolyl)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-Fluorophenyl)-3-(p-tolyl)propionic acid is an organic compound that belongs to the class of propionic acids. This compound features a propionic acid backbone with two aromatic rings substituted at the 3-position, one with a fluorine atom and the other with a methyl group. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Fluorophenyl)-3-(p-tolyl)propionic acid typically involves the following steps:
Aldol Condensation: An aldol condensation reaction between p-fluorobenzaldehyde and p-tolualdehyde in the presence of a base such as sodium hydroxide to form the corresponding α,β-unsaturated ketone.
Hydrogenation: The α,β-unsaturated ketone is then hydrogenated using a catalyst like palladium on carbon to yield the saturated ketone.
Grignard Reaction: The saturated ketone undergoes a Grignard reaction with ethylmagnesium bromide to form the tertiary alcohol.
Oxidation: The tertiary alcohol is oxidized using an oxidizing agent such as Jones reagent to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, more efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(p-Fluorophenyl)-3-(p-tolyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) or potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
3-(p-Fluorophenyl)-3-(p-tolyl)propionic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(p-Fluorophenyl)-3-(p-tolyl)propionic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and methyl groups can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar propionic acid backbone.
Ketoprofen: Another NSAID with a similar structure but different substituents on the aromatic rings.
Uniqueness
3-(p-Fluorophenyl)-3-(p-tolyl)propionic acid is unique due to the presence of both fluorine and methyl groups on the aromatic rings, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
390-43-2 |
|---|---|
Molecular Formula |
C16H15FO2 |
Molecular Weight |
258.29 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-3-(4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C16H15FO2/c1-11-2-4-12(5-3-11)15(10-16(18)19)13-6-8-14(17)9-7-13/h2-9,15H,10H2,1H3,(H,18,19) |
InChI Key |
SPOHRFJDXRPXLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


